![molecular formula C12H15F3N2O B1386573 {1-[6-(Trifluormethyl)pyridin-2-yl]piperidin-4-yl}methanol CAS No. 1086376-64-8](/img/structure/B1386573.png)
{1-[6-(Trifluormethyl)pyridin-2-yl]piperidin-4-yl}methanol
Übersicht
Beschreibung
The compound “{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The trifluoromethyl group and the pyridinyl group attached to the piperidine ring could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of “{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol” is complex due to the presence of multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule. The pyridinyl group is a heterocyclic aromatic ring, which could contribute to the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridin (TFMP)-Derivate, zu denen auch die in Frage stehende Verbindung gehört, werden in der Agrochemieindustrie weit verbreitet eingesetzt . Der Hauptzweck von TFMP-Derivaten besteht im Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben über 20 neue TFMP-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den TFMP-Molekülteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Im veterinärmedizinischen Bereich haben zwei Produkte, die den TFMP-Molekülteil enthalten, die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Merkmale des Pyridin-Molekülteils .
Synthese von Wirkstoffen
TFMP und seine Derivate dienen als wichtiges Strukturmotiv in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen . Die einzigartige Kombination aus Fluoratom und Pyridin-Molekülteil in TFMP-Derivaten trägt zu deren biologischen Aktivitäten bei .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung organischer Verbindungen, die Fluor enthalten, wie z. B. TFMP-Derivate, wird zu einem immer wichtigeren Forschungsthema . Diese Verbindungen haben viele jüngste Fortschritte in den Bereichen Agrochemie, Pharmazie und Funktionsmaterialien ermöglicht .
Fungizide Aktivität
Die räumliche Anordnung der Kohlenstoffatome, die mit der Trifluormethylgruppe verbunden sind, spielt eine wichtige Rolle für die fungizide Aktivität der Verbindung . Wenn sich das Kohlenstoffatom in der S-Konfiguration befindet, ist die fungizide Aktivität der Verbindung am besten .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group and piperidine nucleus have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with a trifluoromethyl group and piperidine nucleus have been found to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Compounds with a trifluoromethyl group and piperidine nucleus have been found to exhibit a wide variety of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
6-TFMP has several advantages for use in laboratory experiments. It is relatively inexpensive and easily available, and can be stored at room temperature. Additionally, it is a versatile chemical that can be used for a variety of purposes. However, there are some limitations to its use. It is toxic if inhaled or ingested, and should be handled with care. Additionally, it is not soluble in water, so it must be used in an organic solvent.
Zukünftige Richtungen
Despite its wide range of applications, 6-TFMP has not been extensively studied. Future research should focus on further exploring its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted on the potential uses of 6-TFMP in drug development, as well as its potential for use in other areas such as agriculture and food science. Finally, further studies should be conducted to explore the potential for 6-TFMP to be used as a fluorescent dye in other applications, such as medical imaging.
Eigenschaften
IUPAC Name |
[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-3-11(16-10)17-6-4-9(8-18)5-7-17/h1-3,9,18H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRZXGVIMQLXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199160 | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086376-64-8 | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)


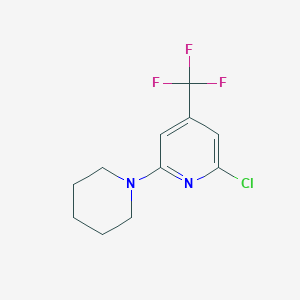
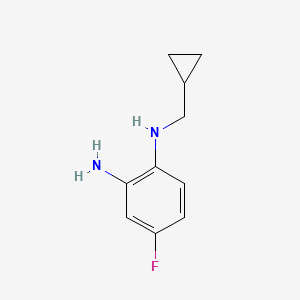
![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
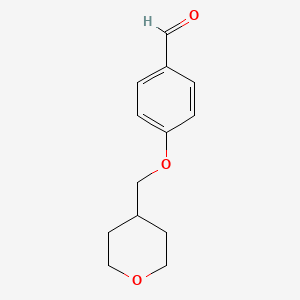
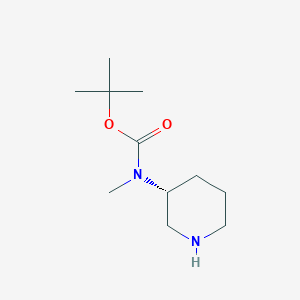
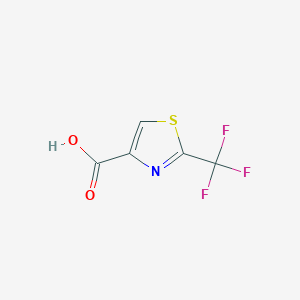
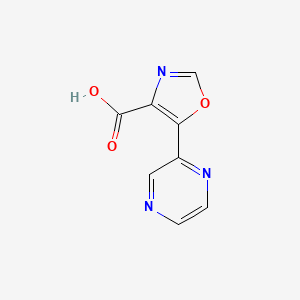
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
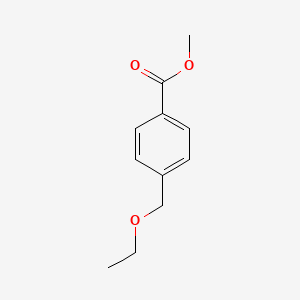
![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-ethylamine](/img/structure/B1386513.png)